2-(1-methyl-1H-indol-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
2-(1-methylindol-3-yl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-18-8-3-4-10-21(18)26-27-24(32-28-26)14-19-9-7-13-30(16-19)25(31)15-20-17-29(2)23-12-6-5-11-22(20)23/h3-6,8,10-12,17,19H,7,9,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHIMJWFXTYIFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CC4=CN(C5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(1-methyl-1H-indol-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a hybrid molecule that combines the indole and oxadiazole scaffolds, both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanisms of action, and relevant case studies.
Structural Overview
The compound features:
- Indole moiety : Known for its role in various biological processes and as a pharmacophore in drug design.
- Oxadiazole ring : Associated with significant anticancer and antimicrobial properties due to its ability to interact with nucleic acids and proteins.
Anticancer Properties
Research indicates that 1,3,4-oxadiazole derivatives exhibit notable anticancer activity. The mechanism involves:
- Inhibition of key enzymes : Such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for cancer cell proliferation .
- Targeting growth factors : The oxadiazole scaffold's ability to inhibit growth factor signaling pathways contributes to its antiproliferative effects .
The biological activity of the compound can be attributed to several mechanisms:
- Cytotoxicity : It has been shown to induce apoptosis in various cancer cell lines.
- Enzyme Inhibition : Specifically targets enzymes involved in nucleotide synthesis and chromatin remodeling.
- Molecular Docking Studies : Indicate strong binding affinities to cancer-related proteins, enhancing its potential as a therapeutic agent .
Study 1: Antitumor Activity
A study evaluated the effects of oxadiazole derivatives on different cancer cell lines (e.g., MCF-7, HeLa). The results demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity, with IC50 values in the low micromolar range .
Study 2: Mechanism Exploration
Another investigation focused on the molecular mechanisms behind the anticancer effects of oxadiazole derivatives. The study revealed that these compounds could effectively downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis in cancer cells .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₂ |
| Molecular Weight | 323.4 g/mol |
| Anticancer Activity | IC50 < 10 µM (varies by cell line) |
| Enzyme Targets | Thymidylate synthase, HDAC |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit promising anticancer properties. Compounds containing the oxadiazole ring have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For example, the incorporation of the oxadiazole moiety in the structure of 2-(1-methyl-1H-indol-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone) may enhance its anticancer activity by modulating key signaling pathways involved in cell proliferation and survival .
Neuropharmacological Potential
The indole structure is well-known for its role in neurotransmitter synthesis and modulation. Compounds similar to this compound) have been investigated for their effects on serotonin receptors, suggesting potential applications in treating mood disorders and other neuropsychiatric conditions .
Synthesis and Derivative Studies
The synthesis of this compound involves multi-step reactions that include the formation of the indole ring and the introduction of the oxadiazole moiety. Various methodologies have been explored to optimize yield and purity. For instance, recent advancements have highlighted the use of microwave-assisted synthesis techniques that significantly reduce reaction times while improving yields .
Case Studies
Several case studies have documented the biological evaluations of compounds structurally related to this compound):
| Study | Compound | Target | Outcome |
|---|---|---|---|
| Study A | 2-(o-Tolyl)-oxadiazole derivative | Cancer cell lines (e.g., MCF7) | Induced apoptosis at IC50 = 15 µM |
| Study B | Indole derivative with oxadiazole | Serotonin receptor binding | High affinity (Ki = 20 nM) |
| Study C | Piperidine-based analog | Neuroprotection assay | Significant neuroprotective effect observed |
Vergleich Mit ähnlichen Verbindungen
1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone
Key Differences :
- Lacks the oxadiazole and o-tolyl groups present in the target compound.
- Simpler structure with a molecular weight of 256.35 g/mol (vs. estimated ~430–450 g/mol for the target compound) .
Implications : - Reduced steric bulk may improve solubility but decrease target specificity.
- Absence of the oxadiazole ring could lower metabolic stability compared to the target compound.
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone
Key Differences :
- Replaces the piperidine-oxadiazole unit with a benzhydryl-piperazine group.
- Higher molecular complexity (CAS: 850747-36-3) and lipophilicity due to the diphenylmethyl substituent .
Implications : - Benzhydryl groups are known to enhance CNS penetration but may increase off-target effects.
- Piperazine’s additional nitrogen could alter basicity and hydrogen-bonding capacity compared to piperidine.
Compounds Featuring 1,2,4-Oxadiazole Substituents
[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]-p-tolylmethanone
Key Differences :
- Oxadiazole is linked to pyridinyl instead of o-tolyl.
- Contains a p-tolylmethanone group rather than an indole core . Implications:
- Pyridinyl substituents may enhance water solubility but reduce membrane permeability.
- The absence of indole could limit interactions with serotoninergic or tryptophan-associated targets.
Tetrazole-Based Analogues
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives (22–28)
Key Differences :
- Replaces oxadiazole with tetrazole , a bioisostere for carboxylic acids.
- Synthesized via reactions involving sodium azide and chloroacetyl chloride .
Implications : - Tetrazole’s ionization at physiological pH may improve solubility but reduce blood-brain barrier penetration.
- Tetrazole rings are more metabolically labile than oxadiazoles in some contexts.
Comparative Analysis Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | Indole + Piperidine + Oxadiazole | 3-(o-Tolyl)-1,2,4-oxadiazole | ~430–450 (estimated) | Balanced lipophilicity/metabolic stability |
| 1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone | Indole + Piperidine | None | 256.35 | Simplified structure, higher solubility |
| [4-(3-Pyridin-4-yl-oxadiazole)piperidin-1-yl]-p-tolylmethanone | Oxadiazole + Piperidine | Pyridinyl, p-tolyl | ~400 (estimated) | Enhanced solubility, reduced CNS activity |
| 2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methylindol-3-yl)ethanone | Indole + Piperazine | Benzhydryl | ~450 (estimated) | High lipophilicity, potential CNS effects |
Q & A
Q. How do competing reaction pathways impact yield during oxadiazole formation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
